molecular formula C9H8BrN3 B13937162 3-(4-Bromo-3-methylphenyl)-1h-1,2,4-triazole

3-(4-Bromo-3-methylphenyl)-1h-1,2,4-triazole

Katalognummer: B13937162
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: FDERMDFQPSEUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromo-substituted phenyl ring attached to the triazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methylbenzohydrazide with formamide under acidic conditions to yield the desired triazole compound . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can lead to the formation of triazole N-oxides.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole has found applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromo-substituted phenyl ring can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Bromo-3-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the bromo-substituted phenyl ring and the triazole moiety makes it a versatile compound with diverse applications in research and industry.

Eigenschaften

Molekularformel

C9H8BrN3

Molekulargewicht

238.08 g/mol

IUPAC-Name

5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-6-4-7(2-3-8(6)10)9-11-5-12-13-9/h2-5H,1H3,(H,11,12,13)

InChI-Schlüssel

FDERMDFQPSEUMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=NC=NN2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.